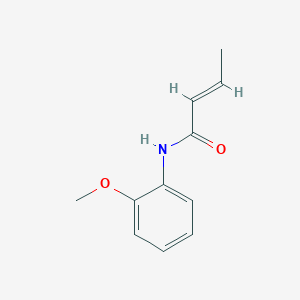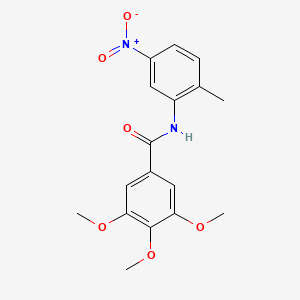
N-(2-methoxyphenyl)-2-butenamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-butenamide, commonly known as NBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of N-aryl-2-alkenamides and is known for its unique chemical structure and properties.
Applications De Recherche Scientifique
NBMA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. NBMA has been used in the development of new drugs for the treatment of various diseases, including cancer, arthritis, and neuropathic pain. It has also been studied for its potential use as a chemical probe for the study of protein-protein interactions.
Mécanisme D'action
The mechanism of action of NBMA is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the inflammatory response and is upregulated in various diseases. By inhibiting COX-2, NBMA can reduce inflammation and pain. NBMA has also been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
NBMA has been shown to have significant biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the COX-2 enzyme, making it a potential therapeutic agent for the treatment of arthritis and neuropathic pain. NBMA has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, NBMA has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBMA is its unique chemical structure, which makes it a valuable tool for the study of protein-protein interactions. NBMA has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of NBMA is its solubility, which can make it difficult to use in certain experiments. Additionally, the synthesis of NBMA can be time-consuming and requires specialized equipment.
Orientations Futures
There are many potential future directions for the study of NBMA. One area of research is the development of new drugs based on NBMA for the treatment of various diseases. Another area of research is the use of NBMA as a chemical probe for the study of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of NBMA and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of NBMA involves the reaction between 2-methoxybenzaldehyde and ethyl acetoacetate, followed by the reaction with ammonium acetate and subsequent dehydration. The final product is obtained after purification using column chromatography. This method has been optimized to obtain high yields of NBMA with minimal impurities.
Propriétés
IUPAC Name |
(E)-N-(2-methoxyphenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h3-8H,1-2H3,(H,12,13)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVQLKMNRYFZBW-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287478 | |
| Record name | (2E)-N-(2-Methoxyphenyl)-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-Methoxyphenyl)-2-butenamide | |
CAS RN |
1350518-42-1 | |
| Record name | (2E)-N-(2-Methoxyphenyl)-2-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350518-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-N-(2-Methoxyphenyl)-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![7-[(3,5-dimethylisoxazol-4-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5680831.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)
![3-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5680866.png)

![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5680924.png)
![1,3-benzodioxol-5-yl[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5680932.png)